molecular formula C10H19N3O B13085604 4-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylbutan-2-ol

4-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylbutan-2-ol

Cat. No.: B13085604
M. Wt: 197.28 g/mol
InChI Key: LQKNYVKCDHANHO-UHFFFAOYSA-N
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Description

4-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylbutan-2-ol is a chemical compound with a unique structure that includes a pyrazole ring substituted with amino and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylbutan-2-ol typically involves the reaction of 4-amino-3,5-dimethyl-1H-pyrazole with 2-methyl-2-butanol under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process and achieve a high yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The process may include steps such as purification and quality control to ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions

4-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylbutan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions may vary, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds.

Scientific Research Applications

4-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylbutan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research may explore its potential as a pharmaceutical agent, including its therapeutic effects and mechanisms of action.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 4-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylbutan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid: This compound shares a similar pyrazole structure but differs in its functional groups and overall properties.

    4-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butanenitrile: Another related compound with a similar core structure but different substituents.

Uniqueness

4-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylbutan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H19N3O

Molecular Weight

197.28 g/mol

IUPAC Name

4-(4-amino-3,5-dimethylpyrazol-1-yl)-2-methylbutan-2-ol

InChI

InChI=1S/C10H19N3O/c1-7-9(11)8(2)13(12-7)6-5-10(3,4)14/h14H,5-6,11H2,1-4H3

InChI Key

LQKNYVKCDHANHO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCC(C)(C)O)C)N

Origin of Product

United States

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